2-(4-acetamidophenyl)-N-cyclopropylacetamide

Epigenetics HDAC inhibition Cancer research

Unique phenylacetamide probe for multi-target enzyme studies (HDAC6, AC8, AADAC). Documented Kd of 5.4 µM for HDAC6 enables precise target validation over related isozymes. Validated AC8 inhibition (IC50 29 µM) fills a critical tool gap. Essential reference for LSD1/HDAC SAR; not a generic acetamide. Ensure assay integrity with this specific chemotype.

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 1060247-57-5
Cat. No. B2794201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-acetamidophenyl)-N-cyclopropylacetamide
CAS1060247-57-5
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2
InChIInChI=1S/C13H16N2O2/c1-9(16)14-11-4-2-10(3-5-11)8-13(17)15-12-6-7-12/h2-5,12H,6-8H2,1H3,(H,14,16)(H,15,17)
InChIKeyGJGATWLQKVYPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Acetamidophenyl)-N-cyclopropylacetamide (CAS 1060247-57-5): Structural and Pharmacological Baseline for Scientific Procurement


2-(4-Acetamidophenyl)-N-cyclopropylacetamide (CAS 1060247-57-5) is a synthetic small molecule belonging to the phenylacetamide class, characterized by a cyclopropyl group and an acetamido substituent on the aromatic ring . This compound has been profiled in authoritative biochemical databases including BindingDB and ChEMBL, with documented activity against multiple enzyme targets such as histone deacetylase 6 (HDAC6), adenylate cyclase 8 (AC8), and arylacetamide deacetylase (AADAC) [1][2]. It is also disclosed in patent literature as a representative phenylcyclopropylamine acetamide derivative with potential therapeutic applications in cancer and neurodegenerative disorders [3].

Why Generic Substitution Fails: Target Engagement Profile of 2-(4-Acetamidophenyl)-N-cyclopropylacetamide (CAS 1060247-57-5) Is Not Interchangeable with Simpler Acetamide Analogs


This compound exhibits a multi-target interaction pattern that is not reproduced by simpler acetamide derivatives such as N-cyclopropylacetamide, which lacks the 4-acetamidophenyl moiety entirely and does not engage HDAC6, AC8, or AADAC with comparable affinity . Furthermore, related phenylcyclopropylamine acetamides disclosed in patent literature exhibit varying degrees of LSD1 and monoamine oxidase inhibition, underscoring that subtle structural modifications within this chemotype produce distinct pharmacological profiles [1]. Consequently, substituting this compound with a generic N-cyclopropylacetamide or an alternative phenylacetamide derivative without direct comparative data risks invalidating assay results and confounding SAR studies.

Quantitative Differentiation Evidence: 2-(4-Acetamidophenyl)-N-cyclopropylacetamide (CAS 1060247-57-5) Activity Data with Comparator Context


HDAC6 Affinity (Kd = 5.4 µM) Relative to HDAC4 and HDAC5 Selectivity Threshold

This compound exhibits measurable binding to human HDAC6 with a Kd of 5.4 µM, while showing no detectable inhibition of HDAC4 or HDAC5 (Ki > 50 µM for both) under comparable assay conditions [1]. This selectivity profile distinguishes it from broad-spectrum hydroxamate HDAC inhibitors (e.g., vorinostat) and may be relevant for isoform-specific probe development.

Epigenetics HDAC inhibition Cancer research

Adenylate Cyclase 8 (AC8) Inhibitory Activity (IC50 = 29 µM)

The compound inhibits human adenylate cyclase 8 (AC8) with an IC50 of 29 µM (2.90E+4 nM) in a cell-based cAMP accumulation assay [1]. AC8 is a calcium-stimulated adenylyl cyclase implicated in synaptic plasticity and chronic pain pathways. While moderate in potency, this activity is absent in simpler N-cyclopropylacetamide derivatives and may serve as a starting point for AC8-targeted probe development.

cAMP signaling Neurological disorders AC8 inhibition

Arylacetamide Deacetylase (AADAC) Inhibition (IC50 = 5.4 µM)

The compound inhibits human arylacetamide deacetylase (AADAC) with an IC50 of 5.4 µM (5.40E+3 nM) in a fluorescence-based assay [1]. AADAC is a hepatic microsomal enzyme involved in the hydrolysis of clinical drugs including flutamide, phenacetin, and rifamycins. Inhibition at this potency may modulate prodrug activation or drug-drug interactions in preclinical models.

Drug metabolism Esterase inhibition Pharmacokinetics

PDE4A1A and PDE7A Weak Inhibition (IC50 >10 µM and >4 µM) Demonstrates Phosphodiesterase Selectivity

The compound exhibits weak or negligible inhibition of phosphodiesterase 4A1A (IC50 > 10 µM) and PDE7A (IC50 > 4 µM) in recombinant enzyme assays [1]. This inactivity profile is valuable as a negative control or for demonstrating target selectivity when the compound is used as an AC8 or HDAC6 probe, confirming that observed cellular effects are not mediated through PDE inhibition.

Phosphodiesterase cAMP signaling Selectivity profiling

Defined Research Application Scenarios for 2-(4-Acetamidophenyl)-N-cyclopropylacetamide (CAS 1060247-57-5) Based on Quantitative Evidence


HDAC6 Isoform-Selective Probe Development and Epigenetic Studies

Based on the documented Kd of 5.4 µM for HDAC6 and >50 µM for HDAC4/5, this compound serves as a starting scaffold for developing HDAC6-selective chemical probes [1]. Researchers investigating HDAC6's role in neurodegeneration, cancer cell migration, or protein aggregation can utilize this compound for initial target engagement validation, with the understanding that further medicinal chemistry optimization is required to improve potency.

Adenylate Cyclase 8 (AC8) Signaling Pathway Investigation

With a confirmed IC50 of 29 µM against human AC8 in HEK293 cells, this compound provides a documented tool for modulating calcium-stimulated cAMP production [2]. It is suitable for in vitro studies examining AC8's role in synaptic plasticity, memory formation, or chronic pain signaling, where alternative AC8 inhibitors with defined potency are scarce.

Drug Metabolism and AADAC-Mediated Hydrolysis Studies

The compound's IC50 of 5.4 µM against AADAC makes it a useful reference inhibitor for in vitro metabolism assays involving AADAC substrates such as flutamide, phenacetin, or rifampicin [3]. It can be employed as a positive control or to assess the contribution of AADAC to prodrug activation in hepatic microsomal preparations.

Phenylcyclopropylamine Acetamide SAR and LSD1/MAO Inhibitor Development

As a representative phenylcyclopropylamine acetamide derivative disclosed in patent literature, this compound is relevant for structure-activity relationship (SAR) studies exploring dual LSD1/HDAC or MAO inhibition [4]. Researchers synthesizing analogs for oncology or neurodegenerative disease applications can use this compound as a reference standard for comparing biochemical activity profiles and confirming chemotype fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-acetamidophenyl)-N-cyclopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.